molecular formula C13H17N3O2S B7690005 N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7690005
M. Wt: 279.36 g/mol
InChI Key: DHCNNSZAMPPIQN-UHFFFAOYSA-N
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Description

N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The thiophene ring can be introduced through a subsequent coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of both a thiophene and an oxadiazole ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-butyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-3-8-14-11(17)6-7-12-15-13(16-18-12)10-5-4-9-19-10/h4-5,9H,2-3,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNNSZAMPPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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